Sodium N-methyl-D-glucamine dithiocarbamate

Cadmium intoxication Chelation therapy Heavy-metal detoxification

Researchers requiring repeated cadmium-chelation treatment without risking brain cadmium redistribution face a critical limitation with lipophilic dithiocarbamates like DE-DTC. MGD sodium salt eliminates this liability through its hydrophilic N-methyl-D-glucamine substituent, delivering 71% renal and 40% hepatic cadmium reduction without elevating brain cadmium levels. • Cadmium-selective chelation: No brain Cd increase vs 2.1-fold rise with DE-DTC • EPR-ready NO detection: Fe²⁺-MGD₂ complex with aN=12.5 G, giso=2.04 at RT • Wide safety margin: Tolerated at single doses up to 26.6 mmol kg⁻¹ (>20× therapeutic) Supplied as ≥98% pure monohydrate, suitable for chronic toxicology models and EPR spectroscopy.

Molecular Formula C8H16NNaO5S2
Molecular Weight 293.3 g/mol
CAS No. 91840-27-6
Cat. No. B029104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium N-methyl-D-glucamine dithiocarbamate
CAS91840-27-6
SynonymsD-N-methyl glucamine dithiocarbamate
Fe-MGD
iron N-methyl glucamine dithiocarbamate
N-methyl-D-glucamine dithiocarbamate
N-methyl-D-glucamine dithiocarbamate iron
N-methyl-N-dithiocarboxyglucamine
N-MGDC
Molecular FormulaC8H16NNaO5S2
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+]
InChIInChI=1S/C8H17NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-7,10-14H,2-3H2,1H3,(H,15,16);/q;+1/p-1/t4-,5+,6+,7+;/m0./s1
InChIKeyPLQRBFAACWRSKF-LJTMIZJLSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMG-DTC: Hydrophilic Chelator for Cadmium Detoxification & NO Spin Trapping


Sodium N-methyl-D-glucamine dithiocarbamate (NaNMG-DTC, also designated MGD sodium salt or MDCG sodium) is a water-soluble dithiocarbamate chelator that forms stable coordination complexes with transition metal ions [1]. The compound serves dual scientific roles: as a heavy-metal detoxification agent with demonstrated efficacy against cadmium intoxication, and as the ligand component of the Fe²⁺–MGD₂ spin-trapping complex for nitric oxide (NO) detection by electron paramagnetic resonance (EPR) spectroscopy under physiological conditions .

Dual role Reported Cd detoxification chelator and NO spin-trapping ligand for EPR

Hydrophilic design Prevents brain Cd redistribution observed with lipophilic dithiocarbamates

Selective probe Low cytotoxicity and reduced immunomodulatory interference vs. DE-DTC

Why NMG-DTC Cannot Be Substituted


Dithiocarbamate chelators exhibit profound structure-dependent divergence in lipophilicity, tissue-distribution kinetics, and toxicity that precludes generic interchange. The N-methyl-D-glucamine substituent confers sufficient hydrophilicity to prevent the formation of lipid-soluble cadmium complexes that readily cross the blood–brain barrier—a well-documented liability of the lipophilic analog sodium diethyldithiocarbamate (DE‑DTC) [1]. The same hydrophilicity attenuates the immunomodulatory and cytotoxic properties associated with DE‑DTC, making NMG‑DTC a more selective probe for metal-chelating activity independent of membrane‑active effects [2].

Attribute
NMG-DTC (target)
DE-DTC (substitute)
Brain Cd redistribution
Maintains control levels; no neurotoxic shift reported
2.1-fold increase; shuttles Cd into CNS
Immunomodulation
Low impact; does not alter hapten–carrier responses
Potent immunomodulator; cytotoxicity at cell membrane
Research utility
Selective metal-chelation probe without membrane-active effects
Confounds chelation studies with immune/cytotoxic endpoints

NMG-DTC vs. Analogs: Quantitative Evidence


Organ Cadmium Clearance Without Brain Redistribution

In a repeated-exposure cadmium-intoxication mouse model, NaNMG-DTC (repeated i.p. administration) reduced kidney cadmium by 71% and liver cadmium by 40% [1]. In a separate chronic-exposure rat study that directly compared three dithiocarbamates, the identical compound (MGDTC) achieved 47 µg biliary cadmium excretion without elevating brain cadmium, whereas the lipophilic analog DEDTC increased brain cadmium from 49 ± 5 ppb to 105 ± 16 ppb [2].

Organ Cd Clearance
Context-dependent
−71% kidney Cd / −40% liver Cd without brain elevation; DE-DTC increased brain Cd 2.1×
Supports Cd decorporation without neurotoxic redistribution risk
Cross-study synthesis; mouse and rat models, different exposure protocols
Cadmium intoxication Chelation therapy Heavy-metal detoxification

Brain Cadmium Safety: NMG-DTC vs. DEDTC

In a direct comparative study in chronically cadmium-exposed rats, MGDTC maintained brain cadmium at control levels (49 ± 5 ppb), while DEDTC increased brain cadmium to 105 ± 16 ppb—a 2.1-fold elevation [1]. This differential was observed alongside comparable urinary cadmium excretion (MGDTC: 14.5 µg/12 h; DEDTC: 15.8 µg/12 h), demonstrating that the brain-redistribution liability of DEDTC is independent of its metal-mobilization capacity.

Brain Cd Safety
Head-to-head
NMG-DTC: brain Cd unchanged (49 ppb); DEDTC: 105 ppb (2.1× increase)
Reported CNS safety differentiation for Cd-mobilization studies
Chronic rat model; identical chelator dosing schedule
Neurotoxicology Cadmium redistribution Chelator safety profiling

Aqueous NO Spin Trapping vs. DETC

In isolated perfused rat hearts subjected to ischemia–reperfusion, the Fe²⁺–MGD (MGD₂–Fe²⁺) complex trapped NO with a characteristic triplet EPR signal (aN = 12.5 G, giso = 2.04) at room temperature, whereas the lipophilic Fe²⁺–DETC complex produced a signal with g⊥ = 2.04 and g∥ = 2.02 at 77 K [1]. Quantitatively, both trapping procedures provided similar values for tissue NO production. The aqueous solubility of MGD enables NO detection in extracellular and plasma compartments without requiring lipophilic carriers or organic co-solvents.

NO Spin Trapping
Head-to-head
Room-temp EPR (aN=12.5 G, giso=2.04); DETC requires 77 K lipophilic phase
Enables aqueous-phase NO detection under physiological conditions
Isolated perfused rat heart; equivalent quantitative NO recovery
Nitric oxide detection EPR spectroscopy Spin trapping

Growth Impact: NMG-DTC vs. BAL

In a 2-week comparative study in cadmium-exposed rats treated with chelating agents (400 µmol kg⁻¹ every other day), NMG-DTC caused only little growth retardation, comparable to NBG-DTC, whereas BAL caused significant growth retardation [1]. Additionally, single i.p. injections of NaNMG-DTC at 26.6 mmol kg⁻¹ were well tolerated in mice—a dose more than 20-fold higher than the therapeutic dose—without determination of an LD₅₀, indicating a wide therapeutic index [2].

Growth Impact
Head-to-head
Minimal growth retardation vs. BAL: significant retardation; >20× therapeutic dose tolerated
Supports repeat-dosing tolerability for Cd-chelation protocols
Rat 2-week regimen; single high-dose mouse tolerability
Chelator tolerability In vivo safety Cadmium chelation

Immunomodulation & Cytotoxicity: NMG-DTC vs. DE-DTC

In a comparative immunopharmacology study, NMG-DTC did not modify hapten–carrier conjugate immune responses, in contrast to DE-DTC, which exhibited potent immunomodulatory activity linked to its lipophilicity [1]. NMG-DTC produced only a slight inhibitory effect on mitogen-induced lymphocyte thymidine incorporation relative to DE-DTC and appeared to be a less cytotoxic molecule. A subsequent broader evaluation of dithiocarbamate derivatives confirmed that NMG-DTC expresses weak in vivo immunostimulatory potential compared with DE-DTC [2].

Immunomodulation
Reported
No modification of hapten–carrier responses; low cytotoxicity vs. DE-DTC
Reported as hydrophilic probe with reduced immunomodulatory interference
Qualitative differentiation; in vitro lymphocyte and in vivo mouse models
Immunotoxicology Dithiocarbamate cytotoxicity Structure–activity relationship

Optimal Applications of NMG-DTC


Cadmium Mobilization with CNS Safety

When experimental protocols demand repeated cadmium-chelation treatment without the risk of brain cadmium redistribution, NaNMG-DTC is the dithiocarbamate of choice. Evidence demonstrates 71% renal and 40% hepatic cadmium reduction without elevating brain cadmium levels, in contrast to DE‑DTC, which causes a 2.1-fold increase in brain cadmium [1] [2]. This profile is particularly relevant for chronic toxicology models where cumulative CNS exposure must be minimized.

Aqueous-Phase NO Detection by EPR

For EPR-based NO quantification in plasma, perfusates, cell-culture media, or other aqueous biological matrices, the Fe²⁺–MGD₂ complex provides defined EPR parameters (aN = 12.5 G, giso = 2.04 at room temperature) with quantitative accuracy equivalent to the lipophilic DETC trap [3]. The water solubility of MGD eliminates the need for organic solvents or lipophilic carriers, simplifying experimental workflow and maintaining physiological relevance.

Hydrophilic Probe for Immunopharmacology

In studies designed to dissect the metal-chelating effects of dithiocarbamates from their membrane-active immunomodulatory properties, NMG-DTC serves as a selective hydrophilic probe. Unlike DE‑DTC, NMG-DTC does not modify hapten–carrier immune responses and exhibits substantially lower cytotoxicity in lymphocyte assays [4] [5]. This makes NMG-DTC suitable for investigations where dithiocarbamate metal binding must be studied in isolation from confounding immunopharmacological effects.

Repeated-Dose Chelation Tolerability

For experimental designs requiring prolonged or repeated chelator administration, NMG-DTC offers a favorable tolerability profile. Unlike BAL, which causes significant growth retardation during 2-week repeat dosing, NMG-DTC causes only minimal growth impact while effectively mobilizing cadmium [6]. The demonstrated tolerability of single doses up to 26.6 mmol kg⁻¹ (>20-fold above the therapeutic dose) provides a wide safety margin for dose-ranging studies [1].

Application
Selection Property
Validation Focus
Cd mobilization with CNS safety context
Hydrophilic chelator with reported brain Cd neutrality
Verify organ Cd clearance and brain Cd levels in model
Aqueous-phase NO spin trapping
Water-soluble Fe–MGD₂ complex for room-temp EPR
Confirm NO detection sensitivity in aqueous matrices
Hydrophilic probe for immunopharmacology
Low-cytotoxicity chelator without membrane-active effects
Assess metal-chelation effects independent of immune modulation
Repeat-dose chelation tolerability
Reported tolerability in repeat-dosing models
Monitor growth and organ function during extended protocols
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